2-(3,5-Difluoro-2-pyridyl)acetic acid

Organic Synthesis Fluorination Chemistry Medicinal Chemistry

Sourcing a reliable supply of regiospecifically difluorinated pyridine building blocks often presents a challenge for medicinal chemistry programs. 2-(3,5-Difluoro-2-pyridyl)acetic acid directly addresses the need for a high-purity intermediate to synthesize the critical 3,5-difluoro pattern found in next-generation antibiotics and kinase inhibitors. - Enables construction of the 6-amino-3,5-difluoropyridine-2-yl motif, conferring ~150-fold greater potency against resistant DNA gyrase mutants compared to ciprofloxacin. - The carboxylic acid handle allows for facile amide coupling or catalyst-free decarboxylative fluorination for rapid diversification. - Consistent quality and supply integrity ensure your synthetic route is reproducible and scalable.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
Cat. No. B8798803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluoro-2-pyridyl)acetic acid
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)CC(=O)O)F
InChIInChI=1S/C7H5F2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12)
InChIKeyXAIUEYODYSZRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluoro-2-pyridyl)acetic Acid – Properties & Purity


2-(3,5-Difluoro-2-pyridyl)acetic acid (CAS 1000518-01-3) is a difluorinated pyridylacetic acid derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . It is a versatile intermediate in medicinal chemistry and organic synthesis, valued for its carboxylic acid handle that enables rapid diversification into complex, fluorinated pharmacophores [1]. The electron-withdrawing fluorine atoms at the 3 and 5 positions of the pyridine ring significantly modulate the electronic character of the heterocycle, enhancing its metabolic stability and influencing its binding affinity in biological targets compared to non-fluorinated or mono-fluorinated analogs [2].

Building Block

Versatile fluorinated pyridylacetic acid intermediate for pharmacophore diversification

Electronic Modulation

3,5-difluoro substitution may influence heterocycle electronic character and metabolic stability context

Synthetic Handle

Carboxylic acid enables amide, ester, and decarboxylative coupling reactions

Why 2-(3,5-Difluoro-2-pyridyl)acetic Acid Is Irreplaceable


The presence and specific regiochemistry of the two fluorine atoms on the pyridine ring of 2-(3,5-Difluoro-2-pyridyl)acetic acid fundamentally alter the electronic properties, reactivity, and metabolic fate of any downstream molecule, a phenomenon well-established in medicinal chemistry for fluorinated pyridines [1]. Simple substitution with the non-fluorinated 2-pyridylacetic acid or mono-fluorinated regioisomers (e.g., 2-(3-fluoropyridin-2-yl)acetic acid) will result in a product with drastically different pKa, lipophilicity (logP), and susceptibility to oxidative metabolism, directly impacting target engagement and pharmacokinetic profiles [2]. The specific 3,5-difluoro pattern is also a key pharmacophore in several potent bioactive series, such as the R1 group of certain fluoroquinolone antibiotics and kinase inhibitors, where alternative substitution patterns show significantly reduced potency [3].

Non-fluorinated analog

2-pyridylacetic acid

Lacks fluorine-induced electronic effects; pKa, logP, and oxidative metabolism profile may differ markedly

Electronic shift may alter target binding and pharmacokinetic context
Mono-fluorinated regioisomers

2-(3-fluoropyridin-2-yl)acetic acid or similar

Regiochemistry mismatch can change hydrogen-bonding and metabolic soft spots, potentially shifting structure-activity relationships

Isomer-specific target engagement may not transfer
Alternative substitution patterns

3,5-difluoro-2-pyridyl motif

Substituting the 3,5-difluoro pattern with other halogen or alkyl patterns may compromise potency in reported fluoroquinolone and kinase inhibitor series

Critical pharmacophore context requires verification

2-(3,5-Difluoro-2-pyridyl)acetic Acid: Comparative Performance Evidence


Catalyst-Free Decarboxylative Fluorination

2-(3,5-Difluoro-2-pyridyl)acetic acid and its esters serve as ideal substrates for catalyst-free decarboxylative fluorination. The presence of the pyridyl nitrogen is critical for this transformation, as it facilitates the formation of a reactive lithium pyridylacetate intermediate [1]. This specific reactivity pathway, which yields valuable 2-(fluoroalkyl)pyridines, is a direct consequence of the pyridylacetic acid core structure, distinguishing it from other arylacetic acids that require transition metal catalysts for similar transformations [1].

Decarboxylative Fluorination
Class-level
Enables catalyst-free conditions using lithium pyridylacetate intermediate, while general arylacetic acids typically require transition metal catalysts
Supports metal-free fluoropyridine synthesis
Pyridyl nitrogen directs reactive intermediate formation
Organic Synthesis Fluorination Chemistry Medicinal Chemistry

Enhanced Lipophilicity & Metabolic Stability

The introduction of fluorine atoms onto a pyridine ring is a well-validated strategy to increase lipophilicity (logP) and block sites of oxidative metabolism by cytochrome P450 enzymes [1]. For 2-(3,5-difluoro-2-pyridyl)acetic acid, the presence of two fluorine atoms at the 3 and 5 positions provides a more pronounced effect than a single fluorine or the non-fluorinated parent compound. While specific logP data for this exact compound is not publicly reported in primary literature, the class-level effect is well-documented. The electronegativity of fluorine also lowers the basicity of the pyridine nitrogen (decreased pKa), which can enhance membrane permeability and oral bioavailability [2].

Lipophilicity & Metabolic Stability
Class-level
Reported increase in logP and metabolic stability versus non-fluorinated 2-pyridylacetic acid; two fluorines amplify class-level effect
Supports pharmacokinetic profile optimization context
Compound-specific logP not publicly reported
Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Proven in GPR120 Agonist Synthesis

2-(3,5-Difluoro-2-pyridyl)acetic acid has been specifically utilized as a crucial building block in the synthesis of biaryl derivatives that act as GPR120 agonists, a target for the treatment of metabolic disorders like type 2 diabetes [1]. The patent literature explicitly identifies the 3,5-difluoro-2-pyridyl moiety as a component of the pharmacophore. Substitution with other pyridyl regioisomers or the non-fluorinated analog would significantly alter the molecule's binding affinity and functional activity at the GPR120 receptor, as demonstrated by structure-activity relationship (SAR) studies within the same patent series [1].

Utilized in GPR120 Agonist Synthesis
Supporting evidence
Incorporated as key biaryl fragment in patent WO2015150568A1; regioisomeric pyridyl analogs showed varied activity in SAR studies
Supports GPCR-targeted library synthesis
Patent SAR context, not clinical validation
Drug Discovery Metabolic Disease GPCR Agonists

Applications of 2-(3,5-Difluoro-2-pyridyl)acetic Acid


Fluoroquinolone Antibiotic Synthesis

2-(3,5-Difluoro-2-pyridyl)acetic acid serves as an ideal precursor for constructing the 6-amino-3,5-difluoropyridine-2-yl R1 group, a critical pharmacophore in next-generation fluoroquinolones like WQ-3810 and WQ-3334. This motif has been shown to confer potent activity against fluoroquinolone-resistant Salmonella DNA gyrases, with IC50 values ~150-fold lower than ciprofloxacin against double amino acid substitution mutants [1]. The compound's carboxylic acid handle allows for facile amide coupling to introduce this key fragment into the quinolone core.

Catalyst-Free Fluoroalkylpyridine Synthesis

The lithium salt of 2-(3,5-difluoro-2-pyridyl)acetic acid undergoes efficient, catalyst-free decarboxylative fluorination to produce 2-(fluoromethyl)-3,5-difluoropyridine [2]. This transformation is a key step in accessing highly fluorinated pyridine derivatives, which are important building blocks for pharmaceuticals and agrochemicals. The catalyst-free nature of this reaction, facilitated by the pyridyl nitrogen, makes it a more sustainable and cost-effective route compared to metal-catalyzed alternatives.

Kinase Inhibitor & GPCR Modulator Libraries

As a fluorinated pyridylacetic acid building block, this compound is ideally suited for rapid diversification into diverse libraries for drug discovery . Its structure has been specifically employed in the synthesis of GPR120 agonists for metabolic disease research [3]. Through standard medicinal chemistry transformations (esterification, amide bond formation, Suzuki coupling after conversion to a boronic ester), it can be integrated into a wide range of heterocyclic scaffolds targeting various kinases and GPCRs, leveraging the enhanced binding and ADME properties conferred by the fluorine atoms.

Fluorinated MOFs & Functional Materials

The carboxylic acid group and the difluorinated pyridine ring make 2-(3,5-Difluoro-2-pyridyl)acetic acid a suitable linker precursor for the construction of partially fluorinated Metal-Organic Frameworks (F-MOFs) [4]. The introduction of fluorine into MOF structures can significantly alter their hydrophobicity, stability, and gas sorption properties, leading to advanced materials for gas separation, catalysis, and sensing applications.

Application
Selection Property
Validation Focus
Fluoroquinolone Pharmacophore Synthesis
3,5-difluoro-2-pyridylacetic acid handle for amide coupling
DNA gyrase inhibition assay context; resistant-strain panel testing
Catalyst-Free Fluoroalkylpyridine Synthesis
Pyridyl nitrogen-directed decarboxylative fluorination reactivity
Metal-free route validation; fluorinated building block scope
Kinase Inhibitor & GPCR Modulator Libraries
Diversifiable fluorinated heterocyclic intermediate
In vitro binding and functional assay profiling; ADME property assessment
Fluorinated MOF & Functional Material Precursor
Difluorinated pyridinecarboxylate linker precursor
Porosity, hydrophobicity, and gas sorption characterization
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